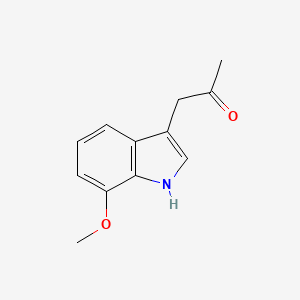

1-(7-methoxy-1H-indol-3-yl)propan-2-one

Description

Significance of Indole (B1671886) Scaffolds in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. mdpi.comnih.govijpsr.com Its structural rigidity and the ability of its nitrogen atom to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. nih.govresearchgate.net This versatility has led to the development of numerous indole-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net The indole ring is also a key component of many natural products and endogenous molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, further highlighting its biological importance. researchgate.netnih.gov

Overview of Structurally Related Indole Derivatives in Research

The chemical tractability of the indole scaffold has given rise to a vast library of derivatives under investigation. Modifications at various positions of the indole ring can significantly alter a compound's biological activity. For instance, the substitution pattern on the benzene (B151609) ring and modifications at the C3 position are common strategies to modulate the pharmacological properties of indole derivatives. rsc.org Methoxy-substituted indoles, in particular, have been a focus of research due to the electron-donating nature of the methoxy (B1213986) group, which can influence the molecule's reactivity and biological interactions. chim.it

Rationale for Investigating 1-(7-methoxy-1H-indol-3-yl)propan-2-one

The investigation into this compound is driven by the established importance of its core components: the indole scaffold, the methoxy group at the 7-position, and the propan-2-one substituent at the 3-position. The propan-2-one moiety at the C3 position is of interest as it can participate in various chemical reactions, allowing for further structural modifications and the potential for covalent interactions with biological targets. The methoxy group at the 7-position can influence the compound's lipophilicity and metabolic stability, which are crucial pharmacokinetic properties. The combination of these structural features suggests that this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Current Research Landscape and Emerging Trends in Indole Propanone Chemistry

The current research landscape in indole chemistry is characterized by the development of novel synthetic methodologies and the exploration of new biological targets. numberanalytics.com There is a growing interest in the use of sustainable and efficient catalytic methods for the synthesis of indole derivatives. mdpi.com In the realm of indole propanones, research is focused on their potential as inhibitors of various enzymes and their application in the development of anticancer and anti-inflammatory agents. amanote.com The ability of the ketone functionality to engage in hydrogen bonding and other non-covalent interactions is a key area of exploration in structure-activity relationship studies.

Research Objectives and Scope for this compound Studies

The primary research objectives for studies on this compound would likely encompass several key areas. A fundamental objective would be the development of efficient and scalable synthetic routes to access this compound. Following its synthesis, a thorough characterization of its physicochemical properties would be essential. Subsequent research would likely focus on exploring its chemical reactivity, particularly at the propan-2-one moiety, to generate a library of derivatives. A significant long-term objective would be the biological evaluation of these derivatives against a panel of relevant targets to identify potential therapeutic applications. The scope of such studies would range from synthetic organic chemistry and medicinal chemistry to pharmacology and molecular biology.

Structure

3D Structure

Properties

IUPAC Name |

1-(7-methoxy-1H-indol-3-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8(14)6-9-7-13-12-10(9)4-3-5-11(12)15-2/h3-5,7,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYFBAIZFGSPLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CNC2=C1C=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Natural Occurrence if Contextually Relevant to Search Results for General Indole Propanones

Identification of Natural Sources of Indole (B1671886) Propanone Structures

While the specific compound 1-(7-methoxy-1H-indol-3-yl)propan-2-one has not been explicitly identified from a natural source in the reviewed literature, its parent compound, indole-3-acetone, has been found in dietary sources. Notably, indole-3-acetone is present in vegetables such as cabbage, cauliflower, celery, and spinach. biosynth.com This occurrence of the foundational indole propanone structure in the plant kingdom suggests that biosynthetic routes for such molecules exist and that variations, including methoxylated forms, are plausible natural products.

Indole alkaloids, as a class, are widely distributed in nature, being found in an extensive range of organisms including plants, fungi, and bacteria. mdpi.com Many of these complex molecules serve important biological functions and have been utilized in traditional and modern medicine. nih.gov The presence of the indole propanone skeleton in edible plants points towards its potential role in plant physiology or defense mechanisms.

Proposed Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of nearly all indole alkaloids originates from the amino acid tryptophan. nih.gov Several distinct pathways for the biosynthesis of indole derivatives from tryptophan have been elucidated, with the indole-3-pyruvic acid (IPA) pathway being of particular relevance to the formation of indole propanones. wikipedia.org

The IPA pathway is a primary route for the production of the plant hormone indole-3-acetic acid (IAA). wikipedia.org This pathway commences with the transamination of tryptophan to yield indole-3-pyruvic acid. Subsequently, IPA is decarboxylated to form indole-3-acetaldehyde, which is then oxidized to IAA. It is highly probable that indole-3-acetone (1-(1H-indol-3-yl)propan-2-one) is also derived from the intermediate indole-3-pyruvic acid through a decarboxylation reaction.

The introduction of a methoxy (B1213986) group onto the indole ring is a known enzymatic process in the biosynthesis of various alkaloids. For instance, in the biosynthesis of the Cinchona alkaloids like quinine, the methoxy group is introduced onto the tryptamine (B22526) precursor. researchgate.net This involves a hydroxylation step followed by O-methylation. researchgate.net It is therefore proposed that the biosynthesis of this compound would likely involve the following steps:

Formation of the Indole Nucleus: Biosynthesis of tryptophan via the shikimic acid pathway.

Formation of the Propanone Side Chain: Conversion of tryptophan to indole-3-pyruvic acid.

Decarboxylation: Enzymatic decarboxylation of indole-3-pyruvic acid to yield indole-3-acetone.

Methoxylation: A subsequent hydroxylation at the C7 position of the indole ring, followed by an O-methylation, would yield the final product, this compound. The enzymes responsible for this specific methoxylation have not yet been characterized.

Chemoenzymatic and Biomimetic Synthesis Approaches

The synthesis of complex natural products and their analogs often employs chemoenzymatic and biomimetic strategies, which leverage the efficiency and selectivity of biological catalysts or mimic natural biosynthetic pathways.

Chemoenzymatic synthesis has emerged as a powerful tool for the production of a variety of indole derivatives. nih.gov Of particular relevance is the use of enzymes that can act on indole-3-pyruvate and its derivatives. For example, biotransformation systems have been developed that utilize enzymes such as tryptophan synthase, L-amino acid oxidase, and thiamine-diphosphate (ThDP)-dependent enzymes to generate structurally diverse indole-3-pyruvate derivatives. nih.govmdpi.com These intermediates can then be further modified, either chemically or enzymatically, to produce a range of indole-containing compounds, including acyloins which are structurally related to propanones. nih.govmdpi.com While a specific chemoenzymatic synthesis for this compound is not detailed in the available literature, the existing methodologies for creating diverse indole-3-pyruvate analogs suggest that such a synthesis is feasible.

Biomimetic synthesis attempts to replicate the proposed biosynthetic pathways in a laboratory setting. A biomimetic approach to this compound would likely involve the synthesis of a 7-methoxy-substituted tryptophan or indole-3-pyruvic acid precursor, followed by a chemical decarboxylation step to yield the target molecule. The synthesis of methoxy-activated indoles is a well-established area of organic chemistry, providing a foundation for the creation of the necessary precursors for such a biomimetic route. chim.it The validation of proposed biosynthetic pathways through biomimetic synthesis is a common strategy in natural product chemistry. rsc.org

Mechanistic Investigations and Molecular Interactions of 1 7 Methoxy 1h Indol 3 Yl Propan 2 One

In Vitro Target Engagement Studies (e.g., receptor binding, enzyme inhibition)

To investigate the direct molecular targets of 1-(7-methoxy-1H-indol-3-yl)propan-2-one, a series of in vitro target engagement studies would be required. These assays are crucial for identifying initial interactions with biological macromolecules.

Receptor Binding Assays: These experiments would determine if the compound binds to specific receptors. This is often accomplished using radioligand binding assays, where the compound of interest competes with a known radioactive ligand for binding to a receptor. A reduction in the detected radioactivity would indicate that the compound is binding to the target receptor.

Enzyme Inhibition Assays: To assess the compound's effect on enzyme activity, a variety of enzymatic assays would be conducted. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would suggest that the compound is inhibiting the enzyme. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) could then be determined through kinetic studies.

Analysis of Protein-Ligand Interactions (e.g., binding affinity, kinetics)

Once a direct interaction with a protein target is identified, the next step is to characterize the specifics of this interaction.

Binding Affinity: Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) would be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd). A lower Kd value indicates a stronger binding interaction between the compound and the protein.

Kinetics: SPR can also provide kinetic data, including the association rate (kon) and dissociation rate (koff) of the compound with its target protein. This information provides a more dynamic view of the interaction beyond just the strength of binding. Computational modeling and techniques like X-ray crystallography or cryo-electron microscopy could further elucidate the specific binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its protein target.

Modulation of Intracellular Signaling Pathways in Experimental Systems

Following the identification of a direct target, research would focus on how the interaction between the compound and its target affects cellular signaling.

Assessment of Gene Expression Profiles

To understand the broader impact of this compound on cellular function, its effect on global gene expression would be analyzed. Techniques like RNA sequencing (RNA-Seq) or microarray analysis would be used to compare the gene expression profiles of cells treated with the compound to untreated control cells. Significant changes in the expression of specific genes or gene pathways would provide insights into the cellular processes modulated by the compound.

Elucidation of Post-Translational Modification Events

Many signaling pathways are regulated by post-translational modifications (PTMs) of proteins, such as phosphorylation, acetylation, and ubiquitination. Western blotting with antibodies specific to modified proteins would be a primary method to investigate whether the compound influences these PTMs. For example, if the compound inhibits a kinase, a decrease in the phosphorylation of that kinase's downstream substrates would be expected. Mass spectrometry-based proteomics could also be used for a more comprehensive analysis of changes in the cellular "PTM-ome."

Cellular Uptake, Localization, and Efflux Mechanisms in Cell Lines

For a compound to have an intracellular effect, it must be able to enter the cell. Studies in this area would focus on how this compound is transported into and out of cells.

Cellular Uptake: The rate and mechanism of cellular uptake would be investigated. This could involve treating cell lines with the compound and measuring its intracellular concentration over time using techniques like liquid chromatography-mass spectrometry (LC-MS). To determine the mechanism of uptake (e.g., passive diffusion, active transport), experiments could be conducted at different temperatures or in the presence of inhibitors of specific cellular transport proteins.

Localization: Fluorescence microscopy could be used to visualize the subcellular localization of the compound, provided a fluorescently labeled version of the molecule could be synthesized. This would reveal if the compound accumulates in specific organelles, such as the mitochondria or the nucleus.

Efflux Mechanisms: The role of efflux pumps, which are proteins that actively transport substances out of cells, in regulating the intracellular concentration of the compound would also be explored. This can be studied by co-administering the compound with known efflux pump inhibitors and observing if this leads to an increase in intracellular accumulation.

Investigation of Interaction with Biomembranes

The ability of this compound to interact with and cross cellular membranes is fundamental to its potential biological activity.

The physicochemical properties of the compound, such as its lipophilicity, would be determined to predict its ability to passively diffuse across lipid bilayers. Experimental models, such as parallel artificial membrane permeability assays (PAMPA), could be used to quantify its membrane permeability. More advanced techniques, like neutron or X-ray scattering, could provide detailed information on how the compound might alter the structure and properties of model lipid membranes.

Role in Fundamental Cellular Processes (e.g., cell cycle, apoptosis, autophagy in cell models)

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on fundamental cellular processes such as the cell cycle, apoptosis, and autophagy. While research into the broader family of indole (B1671886) derivatives has revealed a wide range of biological activities, including influences on these core cellular mechanisms, data pertaining exclusively to this compound is not available in the public domain.

Investigations into structurally related indole compounds have shown that modifications to the indole core can lead to significant changes in their interactions with cellular machinery. For example, various indole derivatives have been studied for their potential to induce apoptosis in cancer cell lines, often through the activation of caspase pathways or disruption of mitochondrial function. Similarly, other related molecules have been observed to cause cell cycle arrest at different phases, thereby inhibiting cell proliferation. The role of indole compounds in autophagy is also an area of active investigation, with some derivatives showing the ability to either promote or inhibit this cellular recycling process.

However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound. The specific methoxy (B1213986) and propan-2-one substitutions on the indole ring would uniquely influence its chemical properties and its interaction with biological targets. Therefore, dedicated studies on this particular compound are necessary to elucidate its role, if any, in the regulation of the cell cycle, apoptosis, and autophagy.

Further research, including in vitro studies using various cell models, would be required to generate the data needed to understand the mechanistic underpinnings of this compound's cellular effects. Such studies would typically involve assays to measure cell viability, analyze cell cycle distribution, and detect markers of apoptosis and autophagy.

Data Tables

Due to the absence of research findings on the effects of this compound on cell cycle, apoptosis, and autophagy, no data tables can be generated at this time.

Structure Activity Relationship Sar Studies and Molecular Design for 1 7 Methoxy 1h Indol 3 Yl Propan 2 One Analogues

Rational Design Principles for Novel 1-(7-methoxy-1H-indol-3-yl)propan-2-one Analogues

The rational design of new analogues of this compound is grounded in a deep understanding of the interactions between the ligand and its biological target. This process often begins with the identification of a lead compound, which in this case is the title molecule, and aims to optimize its properties through targeted chemical modifications. nih.gov Key principles in this design process include enhancing binding affinity, improving selectivity for the intended target, and optimizing pharmacokinetic properties.

One fundamental approach involves the use of computational modeling to visualize the binding of the indole (B1671886) propanone scaffold within the active site of a target protein. nih.gov This allows for the identification of key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. With this knowledge, medicinal chemists can propose modifications, such as the introduction of new functional groups or the alteration of existing ones, to strengthen these interactions and thereby increase biological activity.

Furthermore, the concept of privileged structures is often leveraged in the design of new analogues. mdpi.com The indole scaffold itself is considered a privileged structure due to its prevalence in a wide range of biologically active compounds. researchgate.netnih.gov By using the this compound framework as a starting point, researchers can explore a diverse chemical space with a higher probability of discovering novel compounds with desired biological activities. researchgate.net

Systematic Structural Modifications and Their Impact on Biological Activity

Systematic structural modifications of the this compound scaffold are essential for elucidating the SAR and identifying key structural features responsible for biological activity. These modifications typically involve altering the substitution patterns on the indole ring, making changes to the propanone side chain, and investigating the role of stereochemistry.

The position and nature of substituents on the indole ring can have a profound impact on the biological activity of indole derivatives. researchgate.net For instance, the presence of halogen atoms like fluorine, chlorine, or bromine at various positions on the indole ring can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity and cell permeability. mdpi.com

Specifically, the position of the methoxy (B1213986) group in methoxy-substituted indole derivatives has been shown to be a critical determinant of their biological activity. Studies on related indole compounds have demonstrated that substitution at the 7-position of the indole ring can be particularly favorable for certain biological activities. researchgate.net Shifting the methoxy group to other positions, such as the 4, 5, or 6-positions, can lead to significant changes in activity, highlighting the sensitivity of the target receptor to the electronic and steric environment of the indole core. rsc.org

| Compound | Substitution Position | Substituent | Observed Effect on Activity |

|---|---|---|---|

| Analogue A | Position 5 | -Cl | Increased Potency |

| Analogue B | Position 6 | -F | Decreased Potency |

| Analogue C | Position 7 | -OH | Similar Potency to Parent |

| Analogue D | Position 4 | -CH3 | Significantly Decreased Potency |

Modifications to the propanone side chain at the 3-position of the indole ring offer another avenue for exploring the SAR of this class of compounds. The length, rigidity, and functional groups of this side chain can all influence how the molecule interacts with its biological target. mdpi.com

For example, extending or shortening the carbon chain of the propanone moiety can alter the distance between the indole core and any interacting functional groups, potentially affecting binding affinity. The introduction of substituents on the side chain, such as methyl or hydroxyl groups, can also create new chiral centers and influence the molecule's conformation and interactions with the target. nih.gov

Furthermore, replacing the ketone functionality of the propanone side chain with other groups, such as an alcohol, an amide, or an ester, can dramatically change the molecule's hydrogen bonding capacity and electronic properties. mdpi.com These modifications can lead to analogues with altered selectivity profiles or entirely new biological activities.

| Compound | Side Chain Modification | Observed Effect on Activity |

|---|---|---|

| Analogue E | Chain extension to butanone | Decreased Activity |

| Analogue F | Introduction of a methyl group at C1 | Increased Activity |

| Analogue G | Reduction of ketone to hydroxyl | Loss of Activity |

| Analogue H | Conversion of ketone to oxime | Altered Selectivity |

When structural modifications introduce chiral centers into the molecule, it becomes essential to investigate the stereochemical effects on biological activity. nih.gov Enantiomers of a chiral compound can exhibit significantly different potencies, selectivities, and even different types of biological activity. mdpi.com This is because the three-dimensional arrangement of atoms in a molecule is critical for its specific interaction with a chiral biological target, such as a protein or enzyme.

For analogues of this compound that possess a stereocenter, the separation and individual testing of the enantiomers are crucial steps in the SAR analysis. nih.govmdpi.com Molecular modeling studies can also be employed to understand the structural basis for the observed differences in activity between enantiomers, providing insights into the preferred binding orientation within the target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indole Propanones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eurjchem.com For indole propanones, QSAR models can be developed to predict the activity of newly designed analogues before they are synthesized, thereby saving time and resources. nih.govnih.gov

The development of a QSAR model typically involves several steps. First, a dataset of indole propanone analogues with their experimentally determined biological activities is compiled. nih.gov Next, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. researchgate.net A robust QSAR model should not only have good statistical quality but also be validated using an external set of compounds to ensure its predictive power. mdpi.com The insights gained from QSAR studies can help identify the key structural features that are most important for the biological activity of indole propanones. mdpi.com

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational tool used in drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

For this compound and its analogues, a pharmacophore model can be developed based on the structures of a set of active compounds. This model can then be used to screen virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active.

Ligand-based design, which relies on the knowledge of active molecules, is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a series of active indole propanone analogues, common chemical features can be identified and used to construct a pharmacophore hypothesis. This hypothesis can then guide the design of new analogues with improved potency and selectivity.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) represents a strategic approach in medicinal chemistry for the identification of lead compounds. This method involves screening libraries of low molecular weight compounds, or "fragments," against a biological target. Fragments that bind are then optimized and grown into more potent, drug-like molecules. While specific FBDD campaigns targeting this compound are not extensively detailed in publicly available literature, the principles of this methodology have been successfully applied to other indole-containing molecules, offering a clear blueprint for its potential application in designing analogues of this compound.

The core of the FBDD process begins with the screening of a fragment library to identify small molecules that bind, albeit often weakly, to the target protein. These initial hits serve as starting points for chemical elaboration. The indole scaffold, being a "privileged structure" in drug discovery, is a common constituent of such fragment libraries due to its favorable binding properties and synthetic tractability.

Once an initial indole-containing fragment is identified, several strategies can be employed for its optimization. These include:

Fragment Growing: This strategy involves adding chemical substituents to the initial fragment to extend its structure into adjacent binding pockets on the target protein, thereby increasing its affinity and potency.

Fragment Linking: If two or more fragments are found to bind to distinct but nearby sites on the target, they can be chemically linked together to create a single, more potent molecule that occupies both sites.

Fragment Merging: In this approach, two or more overlapping fragments that bind in a similar region of the target are combined into a novel, single chemical entity that incorporates the key binding features of the parent fragments.

A notable example of FBDD applied to an indole scaffold is the development of inhibitors for matrix metalloproteinase-13 (MMP-13), a key target in the treatment of arthritic diseases. In one study, virtual screening methods were used to identify a novel, indole-based MMP-13 inhibitor. nih.gov This initial fragment was found to bind in the S1' pocket of the protein. nih.gov Subsequent optimization, guided by X-ray crystallography, led to the elaboration of this fragment into a potent and highly selective inhibitor. nih.gov

Another application of FBDD to an indole derivative involved the development of inhibitors for Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases. nih.gov Researchers used a known, complex indole-based inhibitor as a starting point and identified a smaller indole-3-carbonitrile fragment as a template for developing less lipophilic and more soluble inhibitors. nih.gov This fragment-based approach led to the discovery of novel inhibitors with nanomolar potency. nih.gov

In the context of designing analogues of this compound, an FBDD approach could begin by screening for fragments that bind to the intended biological target. An indole-containing fragment, perhaps the 7-methoxyindole (B1360046) core itself, might be identified as an initial hit. Structure-guided methods, such as X-ray crystallography or NMR spectroscopy, would then be crucial in elucidating the binding mode of this fragment. This structural information would subsequently guide the synthetic chemistry efforts to "grow" the fragment by adding substituents at various positions of the indole ring or the propanone side chain to enhance binding affinity and selectivity.

For instance, if the 7-methoxyindole core is identified as a key binding element, medicinal chemists could systematically explore modifications. The table below illustrates a hypothetical fragment evolution, starting from a basic indole fragment and progressively adding functional groups to improve binding affinity, a common strategy in FBDD.

| Compound ID | Structure | Modification from Parent Fragment | Rationale for Modification | Hypothetical Binding Affinity (Kd) |

| Fragment 1 | Indole | - | Core scaffold identification | 1 mM |

| Analogue 1a | 7-methoxyindole | Addition of a methoxy group at the 7-position | To explore interactions in a specific sub-pocket and improve physicochemical properties. | 500 µM |

| Analogue 1b | 1-(1H-indol-3-yl)propan-2-one | Addition of a propan-2-one side chain at the 3-position | To occupy a larger binding groove and introduce a potential hydrogen bond acceptor. | 200 µM |

| Analogue 1c | This compound | Combination of the 7-methoxy group and the propan-2-one side chain | To combine the favorable interactions observed with individual modifications. | 50 µM |

This iterative process of fragment identification, structural analysis, and chemical elaboration is the hallmark of fragment-based drug discovery and represents a powerful strategy for developing novel and optimized analogues of this compound.

Pre Clinical Pharmacological and Toxicological Research Methodologies

In Vitro Cell-Based Assays for Efficacy Profiling (e.g., proliferation, viability in disease models)

The initial phase of efficacy testing for a compound like 1-(7-methoxy-1H-indol-3-yl)propan-2-one typically involves a panel of in vitro cell-based assays. These assays are crucial for determining the compound's biological activity at a cellular level, identifying potential therapeutic areas, and elucidating its mechanism of action. Given the prevalence of indole (B1671886) derivatives in cancer research, these assays often utilize a variety of human cancer cell lines. nih.govmdpi.com

Methodologies for efficacy profiling include:

Antiproliferative and Cytotoxicity Assays: The compound's effect on cell growth and viability is assessed using standard methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. mdpi.comresearchgate.net Cancer cell lines relevant to various malignancies (e.g., lung, breast, colon, leukemia) are treated with a range of concentrations of the test compound. mdpi.comtandfonline.com The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then determined. mdpi.commdpi.com

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, flow cytometry is employed. Following treatment with the compound, cells are stained with specific dyes (e.g., Annexin V/Propidium Iodide) to quantify the percentage of cells undergoing apoptosis. researchgate.net Cell cycle analysis, also via flow cytometry, determines if the compound causes cell cycle arrest at specific phases (e.g., G2/M phase), which is a common mechanism for anticancer agents. researchgate.nettandfonline.com

Colony Formation Assays: This assay evaluates the ability of a single cell to grow into a colony, providing insight into the compound's long-term effects on cell proliferation and survival.

Enzyme Inhibition Assays: If the compound is designed to target a specific enzyme (e.g., kinases, histone deacetylases), enzymatic assays are conducted to determine its inhibitory potency and selectivity. mdpi.com The versatility of the indole scaffold allows it to interact with various biological targets, making target-based assays a key component of efficacy profiling. nih.govmdpi.com

Table 1: Example Data from In Vitro Efficacy Profiling of this compound

| Cancer Cell Line | Assay Type | Endpoint | Result |

|---|---|---|---|

| A549 (Lung Carcinoma) | MTT Assay | IC50 | 15 µM |

| MCF-7 (Breast Adenocarcinoma) | MTT Assay | IC50 | 12 µM |

| HCT-116 (Colon Carcinoma) | MTT Assay | IC50 | 18 µM |

| K562 (Chronic Myeloid Leukemia) | MTT Assay | IC50 | 10 µM |

| A549 (Lung Carcinoma) | Cell Cycle Analysis | % Cells in G2/M Phase | Increased from 15% to 45% |

Ex Vivo Tissue and Organ Studies

Ex vivo studies serve as an intermediate step between in vitro and in vivo research, utilizing isolated tissues or organs to study the compound's effects in a more complex biological environment while maintaining experimental control. researchgate.net These methodologies can provide valuable information on tissue-specific responses and metabolic processes.

Common ex vivo methodologies include:

Isolated Organ Bath Systems: Tissues such as sections of the aorta, trachea, or intestine are mounted in an organ bath containing a physiological salt solution. The effect of this compound on tissue contraction or relaxation can be measured, which is relevant for assessing cardiovascular or smooth muscle effects.

Tissue Slice Cultures: Slices of organs like the liver or kidney are cultured and exposed to the compound. This method can be used to study tissue-specific metabolism and toxicity.

Precision-Cut Tissue Slices (PCLS): This technique provides a more refined ex vivo model, preserving the three-dimensional architecture of the tissue. PCLS from various organs can be used to assess the compound's efficacy and toxicity in a setting that closely mimics the in vivo environment.

Hydrolysis Studies in Plasma: To evaluate the stability of a compound, its hydrolysis rate can be studied ex vivo in plasma from different species (e.g., rat, human). This provides an early indication of its metabolic stability. researchgate.net

In Vivo Animal Model Systems for Efficacy Evaluation (focus on experimental design and methodologies)

In vivo studies are essential for evaluating the therapeutic efficacy of a compound in a whole-living organism. The experimental design is critical for obtaining reliable and translatable data. For indole derivatives with potential anticancer activity, xenograft models are commonly used. mdpi.commdpi.com

A typical experimental design for efficacy evaluation involves:

Animal Model Selection: Immunocompromised mice (e.g., nude or SCID mice) are frequently used for xenograft studies. Human cancer cells are implanted subcutaneously or orthotopically into the animals. mdpi.com

Group Allocation and Dosing: Once tumors reach a specified size, animals are randomly assigned to different groups, including a vehicle control group and one or more treatment groups receiving different doses of this compound. mdpi.com

Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, which is monitored by measuring tumor volume at regular intervals. mdpi.commdpi.com Animal body weight is also monitored as a general indicator of toxicity.

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) or apoptosis (e.g., TUNEL assay).

Table 2: Illustrative Experimental Design for an In Vivo Xenograft Study

| Parameter | Description |

|---|---|

| Animal Model | Female athymic nude mice (6-8 weeks old) |

| Cell Line | Human non-small cell lung cancer (A549) |

| Tumor Implantation | Subcutaneous injection of 5 x 10^6 cells |

| Treatment Groups (n=8 per group) | 1. Vehicle Control (e.g., 0.5% CMC) 2. Compound (Low Dose) 3. Compound (High Dose) 4. Positive Control (e.g., standard chemotherapy) |

| Primary Endpoint | Tumor volume measurement (twice weekly) |

| Secondary Endpoints | Body weight, tumor weight at necropsy, histopathological analysis |

Pharmacokinetic Studies in Animal Models (e.g., absorption, distribution, metabolism, excretion, without human data)

Pharmacokinetic (PK) studies are performed in animal models (commonly rats or mice) to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. nih.govbiotechfarm.co.il This information is vital for interpreting efficacy and toxicity data and for predicting a suitable dosing regimen. fda.gov

Methodologies for animal PK studies include:

Route of Administration: The compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability. mdpi.combiotechfarm.co.il

Blood Sampling: Blood samples are collected at predetermined time points after administration. Plasma is separated and stored for analysis.

Bioanalytical Method: A sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated to quantify the concentration of the parent compound and potentially its major metabolites in plasma.

PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters, such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd). mdpi.com

Table 3: Representative Pharmacokinetic Parameters for an Indole Derivative in Rats

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Dose (mg/kg) | 2 | 10 |

| AUC (ng*h/mL) | 1500 | 3000 |

| Cmax (ng/mL) | 850 | 450 |

| Tmax (h) | 0.1 | 1.5 |

| t1/2 (h) | 4.5 | 5.0 |

| Bioavailability (%) | - | 40 |

Acute and Sub-chronic Toxicity Assessment Methodologies in Animal Models (focus on experimental protocols)

Toxicity studies are designed to identify potential adverse effects of a compound and to determine a safe dose range. These studies are conducted in compliance with regulatory guidelines (e.g., OECD guidelines). srmist.edu.in

Acute Toxicity: This study involves the administration of a single, high dose of the compound to rodents. srmist.edu.innih.gov The animals are observed for a short period (e.g., 14 days) for signs of toxicity and mortality. nih.gov This study helps to determine the median lethal dose (LD50) and to identify the potential target organs of toxicity. japsonline.com

Sub-chronic Toxicity: In these studies, the compound is administered repeatedly over a longer period, typically 28 or 90 days in rodents. srmist.edu.inmdpi.com Multiple dose groups are used to establish a dose-response relationship. The protocol involves daily clinical observations, weekly body weight and food consumption measurements, and periodic hematology and clinical chemistry analyses. nih.govintegrativebiology.ac.cnresearchgate.net At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically. integrativebiology.ac.cnresearchgate.net The goal is to identify the No-Observed-Adverse-Effect-Level (NOAEL). integrativebiology.ac.cnresearchgate.net

Mechanistic Toxicology Investigations (e.g., target organ identification, cellular pathways of toxicity in animal models)

When toxicity is observed, mechanistic studies are conducted to understand the underlying causes. These investigations focus on the identified target organs and explore the cellular and molecular pathways involved.

Methodologies for mechanistic toxicology include:

Histopathology and Immunohistochemistry: Detailed microscopic examination of target organs can reveal the nature of the cellular damage. Immunohistochemical staining for specific markers can provide insights into the pathways involved (e.g., markers for apoptosis, oxidative stress, or inflammation).

Biomarker Analysis: Measurement of specific biomarkers in blood or tissue (e.g., liver enzymes for hepatotoxicity, kidney function markers for nephrotoxicity) can quantify organ damage. nih.gov

Gene Expression Analysis: Techniques like RNA sequencing or qPCR can be used on target tissues to identify changes in gene expression profiles, revealing the molecular pathways perturbed by the compound.

Metabolomics: Analysis of metabolic changes in tissues or biofluids can provide a functional readout of toxicity and help identify affected pathways.

Genotoxicity and Mutagenicity Assessment in Experimental Systems

Genotoxicity assays are performed to assess the potential of a compound to cause damage to genetic material (DNA). nih.gov These tests are a critical component of the safety evaluation, as genotoxic compounds may be carcinogenic. researchgate.net A standard battery of tests is typically required.

Standard experimental systems for genotoxicity include:

Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses different strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) to detect gene mutations. nih.govnih.gov The assay is conducted with and without metabolic activation (using a rat liver S9 fraction) to assess the mutagenicity of the parent compound and its metabolites. nih.gov

In Vitro Mammalian Cell Cytogenetic Assay: This test evaluates the potential of a compound to induce chromosomal damage (aberrations) in cultured mammalian cells.

In Vivo Micronucleus Test: This assay is conducted in rodents (usually mice or rats). The compound is administered to the animals, and bone marrow or peripheral blood is examined for the presence of micronuclei, which are indicators of chromosomal damage. nih.gov

Comet Assay: This assay can be used both in vitro and in vivo to detect DNA strand breaks in individual cells. nih.gov

Table 4: Standard Battery of Genotoxicity Tests

| Assay | System | Endpoint Measured | Metabolic Activation |

|---|---|---|---|

| Ames Test | Bacterial (e.g., S. typhimurium) | Gene mutation | With and without S9 |

| In Vitro Micronucleus Test | Mammalian cells (e.g., CHO, TK6) | Chromosomal damage | With and without S9 |

| In Vivo Micronucleus Test | Rodent bone marrow/peripheral blood | Chromosomal damage | N/A |

Theoretical and Computational Studies of 1 7 Methoxy 1h Indol 3 Yl Propan 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of indole (B1671886) derivatives. researchgate.net For a molecule like 1-(7-methoxy-1H-indol-3-yl)propan-2-one, these calculations can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net

The distribution of electron density, influenced by the methoxy (B1213986) group on the indole ring, is a key determinant of the molecule's reactivity. The methoxy group generally increases the electron density of the indole ring system, affecting its susceptibility to electrophilic substitution. chim.it The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter derived from these calculations; a smaller energy gap suggests higher chemical reactivity. researchgate.net Such theoretical studies on related indole structures have been used to understand concepts regarding molecular structure and reaction mechanisms. aun.edu.eg For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to validate the structures and relative stabilities of isomers of other complex indole derivatives. aun.edu.eg

Table 1: Representative Quantum Chemical Parameters for Indole Derivatives

| Parameter | Description | Typical Insights for Indole Scaffolds |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap often correlates with higher reactivity. researchgate.netniscpr.res.in |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Reveals reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Represents the 3D charge distribution of a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

This table is illustrative and based on general findings for indole derivatives; specific values for this compound would require dedicated calculations.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. jbcpm.com For this compound, docking simulations could be employed to explore its potential interactions with various biological targets, such as enzymes or receptors implicated in disease. Indole derivatives are known to interact with a wide range of targets, including kinases, topoisomerase, and G-protein coupled receptors. nih.govmdpi.commanipal.edu

In a typical docking study, the compound would be docked into the active site of a target protein. The results, often expressed as a binding energy or docking score, indicate the strength of the interaction. nih.govnih.gov For example, studies on other indole derivatives have revealed key binding interactions, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the active site of enzymes like Cyclin-dependent kinase 2 (CDK2) or c-Met. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. arinbjorn.is MD simulations provide a detailed view of the conformational changes and energy fluctuations of the system, helping to validate the docking poses and assess the stability of the predicted interactions. manipal.eduresearchgate.net For instance, a 100-nanosecond MD simulation can confirm that a compound remains stably bound within the active site of its target. manipal.eduresearchgate.net

In Silico ADMET Prediction for Analogues

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to assess the drug-likeness of a compound. healthinformaticsjournal.com For analogues of this compound, various computational models and software can predict key pharmacokinetic parameters. researchgate.net

These predictions are often guided by empirical rules like Lipinski's Rule of Five, which assesses the potential for oral bioavailability based on properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Online servers and software such as SwissADME, admetSAR, and PreADMET are commonly used to generate these profiles. researchgate.netmdpi.com For example, studies on other indole derivatives have used these tools to predict properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential interactions with P-glycoprotein. mdpi.comresearchgate.netnih.gov

Table 2: Common In Silico ADMET Parameters for Drug Discovery Candidates

| Parameter | Desired Characteristic for Oral Drugs | Relevance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. researchgate.net |

| LogP (Lipophilicity) | < 5 | Influences solubility, absorption, and membrane permeability. researchgate.net |

| H-bond Donors | < 5 | Impacts solubility and binding. nih.gov |

| H-bond Acceptors | < 10 | Impacts solubility and binding. nih.gov |

| Gastrointestinal (GI) Absorption | High | Essential for oral bioavailability. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Variable (Yes/No) | Important for CNS-targeting drugs. researcher.life |

| CYP450 Inhibition | No | Predicts potential for drug-drug interactions. nih.gov |

| AMES Toxicity | Negative | Indicates lack of mutagenic potential. healthinformaticsjournal.com |

This table represents general parameters and desirable outcomes for drug candidates. Predictions for specific analogues of this compound would need to be calculated.

Cheminformatics and Data Mining for Indole Compound Libraries

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. When applied to libraries of indole-containing molecules, these approaches can help in understanding chemical diversity, identifying structure-activity relationships (SAR), and selecting compounds for high-throughput screening. broadinstitute.orgresearchgate.net

Techniques such as self-organizing maps (SOM) and principal component analysis (PCA) can be used to visualize the chemical space occupied by a library of indole compounds. researchgate.netmdpi.com This allows researchers to assess the diversity of the library and identify regions of chemical space that are underexplored. mdpi.com By mining large databases like PubChem or proprietary collections, it is possible to identify indole scaffolds with specific desired properties or to build focused libraries around a hit compound like this compound. nih.gov The indole motif is considered a "privileged structure" in drug discovery, making the analysis of indole libraries particularly valuable for identifying new therapeutic leads. mdpi.com

Machine Learning and Artificial Intelligence Applications in Indole Compound Design

Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate the drug discovery process. harvard.edu In the context of indole compounds, these technologies can be applied to several key tasks. francis-press.com

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be trained on known indole-containing molecules to design novel compounds with desired properties from scratch. harvard.eduspringernature.com

Property Prediction: ML models can be trained to predict the biological activity, ADMET properties, or other characteristics of new indole derivatives, allowing for rapid virtual screening of large numbers of compounds. harvard.edu

Synthesis Prediction: AI tools can predict the most efficient synthetic routes for complex molecules, including indole derivatives. microsoft.com This can save significant time and resources in the laboratory. For example, ML algorithms like random forests have been used to predict the energy barriers and selectivity of C-H activation reactions in indoles, providing valuable guidance for experimental work. francis-press.com

Future Directions and Research Perspectives

Exploration of Novel Biological Activities for 1-(7-methoxy-1H-indol-3-yl)propan-2-one

Future research should prioritize a systematic investigation into the biological activities of this compound, drawing inspiration from the known properties of structurally related indole (B1671886) derivatives.

The indole-3-acetone scaffold, which is structurally analogous to the target compound but lacks the 7-methoxy group, has been noted for its potential as a plant growth regulator and has been investigated for anti-inflammatory and anti-cancer properties. chemimpex.com Furthermore, the presence of a methoxy (B1213986) group on the indole ring is known to enhance the reactivity and biological activity of the molecule. chim.it Specifically, 7-methoxyindole (B1360046) derivatives have been explored for a range of pharmacological applications, including their potential as cytotoxic and antitubulin agents. chim.it One study identified 7-methoxyindole as an agonist of the human aryl hydrocarbon receptor (AhR), a key regulator of cellular metabolism and immune responses. nih.gov

Given these precedents, future research could explore the following potential biological activities for this compound:

Anti-inflammatory Effects: Indole derivatives are well-known for their anti-inflammatory properties. mdpi.com Investigating the ability of this compound to modulate key inflammatory pathways, such as NF-κB and COX-2, could reveal its potential for treating inflammatory conditions. mdpi.com

Anticancer Activity: The cytotoxicity of various indole derivatives against cancer cell lines is a significant area of research. researchgate.netmdpi.com Screening this compound against a panel of human cancer cell lines could uncover potential as an anticancer agent. chim.it

Neuroprotective Properties: The indole scaffold is present in many compounds with neurological activity. chemimpex.com Studies to assess the neuroprotective effects of this compound in models of neurodegenerative diseases would be a valuable avenue of investigation.

Aryl Hydrocarbon Receptor (AhR) Modulation: Given that 7-methoxyindole is an AhR agonist, it is plausible that this compound could also interact with this receptor. nih.gov Investigating its activity at the AhR could open up research into its role in immunomodulation and xenobiotic metabolism.

| Potential Biological Activity | Rationale Based on Structurally Similar Compounds |

| Anti-inflammatory | Indole-3-acetone has noted anti-inflammatory potential. chemimpex.com |

| Anticancer | Methoxyindole derivatives have shown cytotoxic activity against cancer cells. chim.it |

| Neuroprotective | 7-methoxyindole has been explored for its therapeutic effects in neurological disorders. chemimpex.com |

| AhR Modulation | 7-methoxyindole is a known agonist of the aryl hydrocarbon receptor. nih.gov |

Development of Advanced Delivery Systems in Experimental Models

The therapeutic efficacy of a compound is often dependent on its successful delivery to the target site. For indole derivatives, which can have limited solubility and bioavailability, the development of advanced delivery systems is crucial. Future research on this compound should include the exploration of novel delivery technologies in experimental models.

One promising approach is the use of targeted drug delivery systems to enhance site-specific accumulation of the compound. For instance, a study on the indole derivative indole-3-aldehyde utilized dry powder inhalation for direct lung delivery and enteric microparticles for targeted gut delivery in murine models. nih.gov This strategy was effective in restoring immune and microbial homeostasis in cystic fibrosis models. nih.gov

Another avenue for exploration is the use of nanocarriers, such as niosomes, which have been investigated for the delivery of plant-isolated indole derivatives in cancer treatment. jchr.org These vesicular systems can improve the solubility and stability of hydrophobic drugs and facilitate their transport across biological membranes.

Future research in this area could involve:

Formulation of this compound into nanoparticles or microparticles for targeted delivery to specific organs or tissues.

Development of inhalable formulations for respiratory diseases.

Encapsulation of the compound in liposomes or niosomes to improve its pharmacokinetic profile.

Integration with Omics Technologies (e.g., proteomics, metabolomics in cellular systems)

To gain a deeper understanding of the mechanism of action of this compound, future studies should integrate "omics" technologies, such as proteomics and metabolomics. These powerful tools allow for a global analysis of changes in protein expression and metabolite profiles in response to compound treatment, providing valuable insights into its cellular effects.

Proteomics can identify the protein targets of this compound and elucidate the signaling pathways it modulates. For example, label-free quantitative proteomics has been used to study the cellular response of Pseudomonas sp. to indole-3-acetic acid, revealing complex degradation pathways and metabolic responses. nih.gov A similar approach could be applied to human cell lines treated with this compound to map its downstream effects on cellular proteins.

Metabolomics can provide a snapshot of the metabolic state of cells and how it is altered by the compound. This can help to identify biomarkers of drug response and to understand the compound's metabolic fate. biocrates.com Targeted metabolomics has been successfully used to analyze the metabolic diversity of bacterial indole derivatives in the gut microbiome. nih.gov Applying metabolomics to cell cultures treated with this compound could reveal its impact on key metabolic pathways and identify any active metabolites. researchgate.netnih.gov

| Omics Technology | Potential Application for this compound Research |

| Proteomics | Identification of protein targets and affected signaling pathways. nih.gov |

| Metabolomics | Elucidation of metabolic effects and identification of biomarkers of response. biocrates.comnih.gov |

Addressing Unresolved Questions and Challenges in Indole Propanone Research

While the indole scaffold is well-established in medicinal chemistry, specific challenges related to indole propanone derivatives remain. Future research on this compound should aim to address these unresolved questions.

A key challenge is to establish a clear structure-activity relationship (SAR) for this class of compounds. Understanding how modifications to the indole ring, the propanone side chain, and the methoxy group affect biological activity is essential for the design of more potent and selective analogs. nih.gov

Another challenge is to elucidate the precise molecular mechanisms of action. While a compound may exhibit a certain biological activity, identifying its direct molecular targets and the downstream pathways it affects is often a complex task. The integration of omics technologies, as discussed above, will be crucial in this regard.

Furthermore, the metabolic stability and potential for drug-drug interactions of indole propanone derivatives need to be thoroughly investigated to assess their therapeutic potential.

Emerging Methodologies and Technologies in Indole Compound Research

The field of indole chemistry is continually evolving, with new synthetic methodologies and technologies emerging that could greatly facilitate future research on this compound.

Recent advances in the synthesis of functionalized indoles include the use of transition metal catalysis, such as palladium-catalyzed reactions, for the efficient construction of the indole core and the introduction of various substituents. mdpi.combohrium.combeilstein-journals.org These methods offer greater flexibility and control over the synthesis of indole derivatives compared to classical methods.

C-H activation and functionalization strategies are also gaining prominence as powerful tools for the direct modification of the indole scaffold, allowing for the introduction of functional groups at specific positions with high regioselectivity. bohrium.com This could be particularly useful for creating a library of analogs of this compound for SAR studies.

Moreover, there is a growing emphasis on "green chemistry" approaches in organic synthesis, utilizing more environmentally benign reagents and reaction conditions. researchgate.neteurekaselect.com The development of green synthetic routes for this compound and its derivatives would be a valuable contribution to sustainable chemical research.

Q & A

Basic: What are the recommended synthetic routes for 1-(7-methoxy-1H-indol-3-yl)propan-2-one, and what challenges arise in achieving regioselectivity?

Answer:

- Synthetic Strategy: The compound can be synthesized via Fischer indole synthesis , where a phenylhydrazine derivative reacts with a ketone (e.g., propan-2-one) under acidic conditions. The methoxy group at position 7 requires protection (e.g., using tert-butyldimethylsilyl ether*) prior to cyclization to prevent undesired side reactions .

- Regioselectivity Challenges: Indole formation often faces competing pathways due to the electronic effects of substituents. The electron-donating methoxy group directs cyclization to the para position (C-7), but steric hindrance from the propan-2-one group at C-3 may necessitate optimization of reaction time and temperature (e.g., 80–100°C in HCl/acetic acid) .

- Characterization: Confirm regiochemistry using 2D NMR (COSY, NOESY) and X-ray crystallography (if crystalline), as demonstrated for structurally analogous indole derivatives .

Basic: How should researchers characterize the purity and stability of this compound under laboratory storage conditions?

Answer:

- Purity Assessment: Use HPLC with UV detection (λ = 280 nm, typical for indole derivatives) and a C18 column. Compare retention times against a synthesized reference standard. Purity >95% is recommended for biological assays .

- Stability Protocols:

Advanced: What mechanistic insights exist for the metabolic pathways of this compound in in vitro hepatic models?

Answer:

- Phase I Metabolism: The compound undergoes demethylation of the methoxy group via cytochrome P450 (CYP3A4/2D6), forming a reactive catechol intermediate. Confirm using human liver microsome (HLM) assays with NADPH cofactor .

- Analytical Validation: Track metabolites via UHPLC-QTOF-MS in negative ion mode. Use isotopically labeled standards (e.g., ¹³C-methoxy) to distinguish artifacts from true metabolites.

- Data Contradictions: Discrepancies in metabolic half-lives (e.g., HLM vs. hepatocytes) may arise from differential enzyme expression. Normalize data to protein content and validate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Answer:

- Key Modifications:

- C-3 Position: Replace propan-2-one with α,β-unsaturated ketones to enhance electrophilicity and target protein binding (e.g., kinase inhibition) .

- C-7 Methoxy Group: Substitute with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Methodology:

Advanced: What experimental controls are critical when assessing the cytotoxicity of this compound in cancer cell lines?

Answer:

- Controls to Implement:

- Solvent Controls: DMSO concentration ≤0.1% to avoid nonspecific membrane effects .

- Positive Controls: Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.

- Metabolic Interference: Pre-treat cells with CYP inhibitors (e.g., 1-aminobenzotriazole) to isolate parent compound effects vs. metabolite-driven toxicity .

- Data Interpretation: Use dose-response curves (IC₅₀) and compare with structural analogs (e.g., 3-fluoro-indole derivatives) to infer SAR trends .

Basic: What safety precautions are mandated for handling this compound in laboratory settings?

Answer:

- Hazard Classification: Based on analogs (e.g., GHS Category 2 for skin/eye irritation), use nitrile gloves , goggles , and fume hoods during synthesis .

- Spill Management: Avoid dust generation; collect spills with absorbent pads and dispose as hazardous waste (EPA Class D) .

- Exposure Monitoring: Implement air sampling (NIOSH Method 2551) if vapor pressure exceeds 0.1 mmHg at 25°C .

Advanced: How can researchers resolve discrepancies in reported binding affinities of this compound across different assay platforms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.